molecular formula C14H11F3O2S B069722 Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate CAS No. 167279-18-7

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No. B069722
M. Wt: 300.3 g/mol
InChI Key: JXIKQBGRJBKOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951794B2

Procedure details

A solution of 4-phenyl-5-trifluoromethyl-thiophene-2-carboxylic acid ethyl ester (750 mg, 2.50 mmol) in ethanol (12 mL) and 2 N aq. LiOH (6 mL) is stirred at 65° C. for 2 h. The reaction mixture is cooled to rt, diluted with water (60 mL) and extracted with DCM (50 mL). The aq. phase is acidified by adding 2 N aq. HCl (7 mL) and extracted twice with DCM (2×50 mL). These organic extracts are combined, washed with sat. aq. NaHCO3, dried over Na2SO4, evaporated and dried under high vacuum to give 4-phenyl-5-trifluoromethyl-thiophene-2-carboxylic acid (670 mg) as a brown solid, LC-MS: tR=0.97 min, 1H NMR (D6-DMSO): δ 7.57-7.54 (m, 1H), 7.46-7.42 (m, 5H).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:7][C:8]([C:17]([F:20])([F:19])[F:18])=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:10]=1)=[O:5])C>C(O)C.[Li+].[OH-].O>[C:11]1([C:9]2[CH:10]=[C:6]([C:4]([OH:5])=[O:3])[S:7][C:8]=2[C:17]([F:19])([F:20])[F:18])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
C(C)OC(=O)C=1SC(=C(C1)C1=CC=CC=C1)C(F)(F)F
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
[Li+].[OH-]
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (50 mL)
ADDITION
Type
ADDITION
Details
by adding 2 N aq. HCl (7 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with DCM (2×50 mL)
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(SC1C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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